1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c16-8-10-3-5-11(6-4-10)12-9-22-15(17-12)19-14(20)18-13-2-1-7-21-13/h1-7,9H,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKDQBADDYTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-cyanophenyl isothiocyanate with an appropriate amine under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for anti-cancer or anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can participate in π-π stacking interactions, while the urea moiety can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea moiety.
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring.
Uniqueness
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the combination of its thiazole, thiophene, and urea moieties, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, a compound with the CAS number 1207025-38-4, has garnered attention due to its potential biological activities. The structural features of this compound, including the thiazole and thiophene moieties, suggest it may possess various pharmacological properties, making it a candidate for further research in medicinal chemistry.
The compound is synthesized through several key steps:
- Formation of the Thiazole Ring : Reaction of 4-cyanophenyl isothiocyanate with an appropriate amine.
- Introduction of the Thiophene Ring : Achieved via palladium-catalyzed cross-coupling methods.
- Formation of the Urea Moiety : Final reaction with an isocyanate to establish the urea linkage.
The resulting compound has a molecular formula of C16H12N4OS2 and a molecular weight of 340.42 g/mol .
Biological Activity
Research indicates that compounds similar to 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea exhibit a broad spectrum of biological activities:
Anticancer Activity
A study highlighted that (thio)urea derivatives possess significant anticancer properties. For instance, certain derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against various cancer cell lines, suggesting that similar compounds may also exhibit potent anticancer effects .
Antimicrobial and Antiviral Properties
The thiazole and thiophene rings are known for their antimicrobial activity. Compounds containing these moieties have shown effectiveness against various pathogens, including bacteria and fungi. Additionally, they have been explored for antiviral applications, particularly against HIV and other viral infections .
The mechanism by which 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The urea moiety can form hydrogen bonds, enhancing binding affinity to target proteins, while the aromatic rings may engage in π-π stacking interactions .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)thiourea | Similar structure but thiourea moiety | Anticancer activity |
| 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(furan-2-yl)urea | Furan ring instead of thiophene | Antimicrobial properties |
| 1-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(pyridin-2-yl)urea | Pyridine ring | Potential anti-inflammatory effects |
This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the thiazole and thiophene components in conferring unique properties.
Case Studies
Recent studies have demonstrated the biological efficacy of related compounds:
- Antitumor Activity : A derivative exhibited selective cytotoxicity against multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Efficacy : Compounds within this class have shown broad-spectrum antimicrobial activity, making them potential candidates for new antibiotic therapies .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 1-(4-(4-cyanophenyl)thiazol-2-yl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?
Answer: The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For analogous compounds (e.g., substituted thiazole-urea derivatives), a common approach is reacting a thiazole-bearing isocyanate with a thiophene-substituted amine under inert conditions (e.g., dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and reflux temperature (80–110°C) can improve yields. For example, similar reactions achieve 60–75% purity post-column chromatography. Variations in solvent polarity and reaction time should be systematically tested using Design of Experiments (DoE) to identify optimal conditions .
Q. Q2. How can structural elucidation of this compound be performed to confirm regiochemistry and purity?
Answer:
- X-ray crystallography : Resolve crystal structures to confirm bond connectivity and stereochemistry (e.g., Acta Crystallographica methods for thiazole-urea analogs) .
- NMR spectroscopy : Use / NMR to verify substituent positions. For instance, the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while the thiazole cyanophenyl group shows distinct aromatic splitting .
- HPLC-MS : Confirm purity (>95%) and detect byproducts (e.g., unreacted starting materials).
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?
Answer: Discrepancies in activity (e.g., kinase inhibition vs. antimicrobial assays) may arise from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v in cell-based assays.
- Metabolic stability : Perform liver microsome assays to assess degradation rates .
- Assay specificity : Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference with structurally similar compounds (e.g., thiophene-urea derivatives) to identify conserved pharmacophores .
Q. Q4. How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation is required?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the urea moiety and π-π stacking between the cyanophenyl group and hydrophobic residues .
- MD simulations : Assess binding stability over 100 ns trajectories.
- Validation : Synthesize analogs with modified thiophene/thiazole groups and test in kinase inhibition assays (IC determination). Compare with predicted binding energies .
Methodological Challenges
Q. Q5. What experimental designs are effective for optimizing the compound’s solubility without compromising bioactivity?
Answer:
- Co-solvent screening : Test binary/ternary mixtures (e.g., PEG-400, cyclodextrins) via phase solubility studies.
- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility.
- Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetyl) to the urea nitrogen, followed by enzymatic cleavage studies .
Q. Q6. How should researchers address discrepancies in thermal stability data reported for similar urea-thiazole derivatives?
Answer:
- DSC/TGA analysis : Perform differential scanning calorimetry (DSC) to measure melting points and thermal decomposition profiles.
- Controlled atmosphere studies : Compare stability under nitrogen vs. air to assess oxidative degradation.
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
